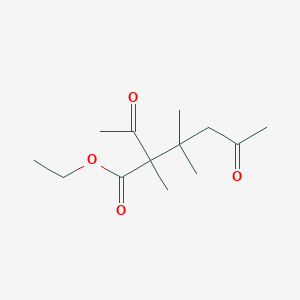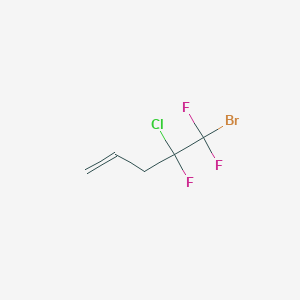
1-Pentene, 5-bromo-4-chloro-4,5,5-trifluoro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Pentene, 5-bromo-4-chloro-4,5,5-trifluoro- is an organic compound with a complex structure that includes multiple halogen atoms. This compound is part of the broader class of halogenated alkenes, which are known for their reactivity and diverse applications in various fields of science and industry.
Métodos De Preparación
The synthesis of 1-Pentene, 5-bromo-4-chloro-4,5,5-trifluoro- typically involves multiple steps, starting with the preparation of the pentene backbone and subsequent halogenation reactions. One common method involves the use of 1-pentene as the starting material, which undergoes bromination, chlorination, and fluorination under controlled conditions. Industrial production methods may involve the use of catalysts and specific reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
1-Pentene, 5-bromo-4-chloro-4,5,5-trifluoro- undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted with other functional groups using reagents such as sodium iodide in acetone.
Addition Reactions: The double bond in the pentene backbone can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.
Oxidation and Reduction: The compound can be oxidized to form epoxides or reduced to form alkanes under specific conditions.
Common reagents used in these reactions include halogenating agents, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Pentene, 5-bromo-4-chloro-4,5,5-trifluoro- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving halogenated substrates.
Medicine: It may serve as a precursor in the synthesis of pharmaceuticals that require halogenated intermediates.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-Pentene, 5-bromo-4-chloro-4,5,5-trifluoro- involves its reactivity due to the presence of multiple halogen atoms and a double bond. The halogen atoms can participate in nucleophilic substitution reactions, while the double bond can undergo electrophilic addition. These reactions are facilitated by the electron-withdrawing effects of the halogens, which make the compound more reactive towards nucleophiles and electrophiles.
Comparación Con Compuestos Similares
1-Pentene, 5-bromo-4-chloro-4,5,5-trifluoro- can be compared with other halogenated alkenes such as:
1-Pentene, 5-bromo-: Lacks the additional chlorine and fluorine atoms, making it less reactive.
1-Pentene, 4-chloro-: Contains only a chlorine atom, resulting in different reactivity and applications.
1-Pentene, 4,5,5-trifluoro-: Contains only fluorine atoms, which influence its chemical behavior differently.
Propiedades
IUPAC Name |
5-bromo-4-chloro-4,5,5-trifluoropent-1-ene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrClF3/c1-2-3-4(7,8)5(6,9)10/h2H,1,3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUULZLVDWRWPMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC(C(F)(F)Br)(F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrClF3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40405737 |
Source


|
| Record name | 1-Pentene, 5-bromo-4-chloro-4,5,5-trifluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40405737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.44 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89965-95-7 |
Source


|
| Record name | 1-Pentene, 5-bromo-4-chloro-4,5,5-trifluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40405737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Methyl [3-chloro-4-(4-iodophenoxy)phenyl]carbamate](/img/structure/B14400078.png)
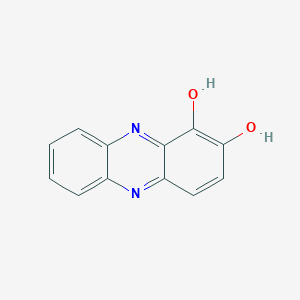
![2,2'-Methylenebis[6-chloro-4-(2,4,4-trimethylpentan-2-yl)phenol]](/img/structure/B14400101.png)

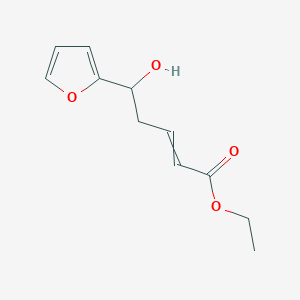
![9-Chloro-7H-pyrimido[5,4-c]carbazole](/img/structure/B14400113.png)
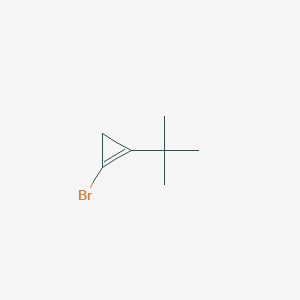
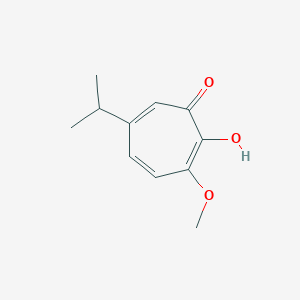
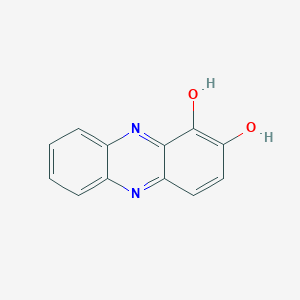
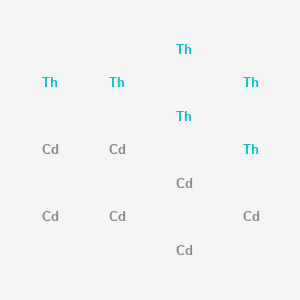
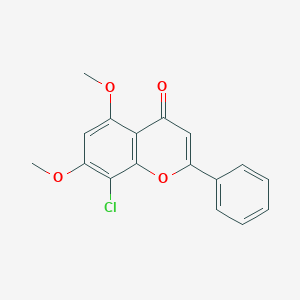
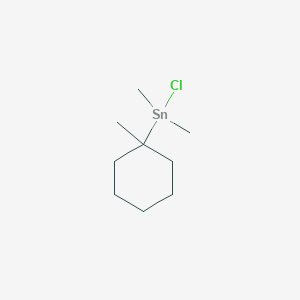
![N-[(1H-Benzimidazol-2-yl)methyl]-N'-(4-methoxyphenyl)thiourea](/img/structure/B14400138.png)
